molecular formula C₄₃H₅₁NO₁₄ B1141289 6,7-Epoxy Docetaxel(Mixture of Diastereomers) CAS No. 181208-36-6

6,7-Epoxy Docetaxel(Mixture of Diastereomers)

Cat. No. B1141289
M. Wt: 805.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6,7-Epoxy Docetaxel derivatives and related compounds has been explored through various chemical strategies. For instance, the electrochemical reduction of 7α-iodo docetaxel leads predominantly to 7-deoxy-docetaxel, and under different conditions, to cyclopropanol-containing taxoids with retained biological activity (Pulicani et al., 1994). Additionally, a high-yield synthesis of the p-methoxybenzylidene-protected docetaxel side chain demonstrates the potential for efficient, epimerization-free esterification (Kanazawa et al., 1994).

Molecular Structure Analysis

The molecular structure of 6,7-Epoxy Docetaxel diastereomers involves complex stereochemistry around the epoxy group. The stereochemistry of C-6,7 epoxy paclitaxel, closely related to 6,7-Epoxy Docetaxel, was determined by crystallographic analysis, revealing a 6α,7α orientation (Altstadt et al., 1998). This information is crucial for understanding the interaction of these compounds with their biological targets.

Chemical Reactions and Properties

The introduction of the epoxy group at the 6,7-position significantly influences the chemical reactivity of docetaxel analogues. Such modifications can affect the compound's interaction with tubulin and its polymerization mechanism, which is central to its anticancer activity. Although specific studies on 6,7-Epoxy Docetaxel's chemical reactions are limited, analogous modifications in taxanes have been shown to alter their biological activity and solubility.

Physical Properties Analysis

The physical properties of 6,7-Epoxy Docetaxel, including solubility, stability, and crystallinity, are influenced by the epoxy modification. These properties are critical for drug formulation and delivery. For example, the formulation of docetaxel in liposomes has been investigated to improve solubility and pharmacokinetics, providing insights into potential approaches for 6,7-Epoxy Docetaxel (Immordino et al., 2003).

Chemical Properties Analysis

The chemical properties of 6,7-Epoxy Docetaxel, such as reactivity, stability under physiological conditions, and interaction with biological macromolecules, are essential for its pharmacological profile. The epoxide group may undergo biotransformation reactions, influencing the compound's bioavailability and toxicity profile. The biotransformation of docetaxel, indicating the involvement of cytochrome P450 enzymes, provides a basis for understanding the metabolic fate of its analogues (Marre et al., 1996).

Scientific Research Applications

Gene Expression Profiling for Predicting Docetaxel Response

Gene expression profiling can predict the response to docetaxel therapy in breast cancer patients. The study by Iwao-Koizumi et al. (2005) found that gene expression patterns in biopsy samples could predict the clinical response to docetaxel with over 80% accuracy. Specifically, the expression of genes controlling the cellular redox environment was associated with resistance to docetaxel, suggesting that the redox system plays a major role in docetaxel resistance (Iwao-Koizumi et al., 2005).

Nanotechnology-Enhanced Docetaxel Therapy

Nanotechnology has been employed to improve the delivery and efficacy of docetaxel. Zhang and Zhang (2013) reviewed various nanoformulations such as polymer-based, lipid-based, and lipid-polymer hybrid nanocarriers, which improve water solubility, minimize side effects, and increase tumor-targeting distribution of docetaxel (Zhang & Zhang, 2013).

Modification of Docetaxel Analogs

Iimura et al. (2001) studied the modification of the 7-hydroxyl group of 10-deoxy-10-C-morpholinoethyl docetaxel analogues to improve cytotoxicity against various tumor cell lines. The 7-methoxy analogue, in particular, showed the strongest cytotoxicity and potent activity against melanoma in vivo by oral administration (Iimura et al., 2001).

Fullerenes for Docetaxel Delivery to Breast Cancer Cells

C60-fullerenes have been explored for the delivery of docetaxel to cancerous cells. Raza et al. (2015) found that the use of C60-fullerenes as a delivery system for docetaxel enhanced its bioavailability and decreased drug clearance, indicating marked promise in efficacy enhancement and dose reduction for anticancer agents (Raza et al., 2015).

Radiosynthesis of Docetaxel for PET Imaging

The radiosynthesis of [11C]docetaxel has been explored for measuring tumor uptake using Positron Emission Tomography (PET) imaging. Although the introduction of the 11C isotope in the 2-benzoyl moiety of docetaxel was unsuccessful, the radiosynthesis with the 11C isotope in the BOC moiety was successful, indicating a potential method for predicting response to docetaxel therapy (Van Tilburg et al., 2004).

Safety And Hazards

The search results do not provide specific safety and hazard information for 6,7-Epoxy Docetaxel(Mixture of Diastereomers). This information might be found in Material Safety Data Sheets (MSDS) or similar resources.


Future Directions

The search results do not provide specific information about the future directions of research or applications for 6,7-Epoxy Docetaxel(Mixture of Diastereomers). However, given its use in proteomics research1, it may have potential applications in the study of proteins and their roles in biological processes.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.


properties

IUPAC Name

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMIGTNUBJPFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75212962

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